CP59430

Alpha-1 adrenergic receptor Photoaffinity labeling Irreversible antagonism

Reversible α1-adrenoceptor antagonists fail in receptor isolation workflows requiring covalent tagging. CP59430 solves this via its aryl azide moiety, enabling UV-induced irreversible crosslinking for definitive receptor characterization. • Photoaffinity labeling enables stringent wash conditions for SDS-PAGE & mass spectrometry • Light-dependent switch from competitive to non-competitive antagonist for functional studies • Covalent tag remains stable during receptor internalization & degradation assays Verified ≥98% purity. Custom synthesis available with global shipping.

Molecular Formula C21H22N8O3
Molecular Weight 434.5 g/mol
CAS No. 86329-06-8
Cat. No. B1669510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP59430
CAS86329-06-8
Synonyms2-(4-(4-azidobenzoyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
CP 59430
CP-59,430
CP-59430
Molecular FormulaC21H22N8O3
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N=[N+]=[N-])N)OC
InChIInChI=1S/C21H22N8O3/c1-31-17-11-15-16(12-18(17)32-2)24-21(25-19(15)22)29-9-7-28(8-10-29)20(30)13-3-5-14(6-4-13)26-27-23/h3-6,11-12H,7-10H2,1-2H3,(H2,22,24,25)
InChIKeyXHCZPSMUDVXSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP 59430 (CAS 86329-06-8) - Product Profile and Core Utility for Alpha-1 Adrenergic Receptor Research


CP 59430, chemically designated as [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(4-azidophenyl)methanone (CAS 86329-06-8), is an aryl azide photoaffinity analog of the quinazoline-based alpha-1 adrenergic receptor antagonist, prazosin [1]. It is a small molecule research tool (MW 434.45) with a calculated LogP of 3.6 [2], used primarily for the irreversible labeling and subsequent molecular characterization of alpha-1 adrenoceptors in biochemical assays .

Why Prazosin or Other Clinical Alpha-1 Blockers Cannot Replace CP 59430 in Molecular Characterization Studies


CP 59430 is fundamentally differentiated from its parent compound, prazosin, and other clinical alpha-1 blockers by its functional utility, not merely its binding affinity. While prazosin, doxazosin, terazosin, and alfuzosin act as reversible, competitive antagonists suitable for functional inhibition and therapeutic intervention [1], CP 59430 is engineered as a chemical biology probe. Its core differentiation lies in the aryl azide moiety, which enables UV-induced covalent crosslinking to its target receptor . This functional switch from a reversible antagonist to an irreversible, site-specific label is what makes it non-substitutable. The following evidence quantifies these differences in binding mode, functional outcome, and utility in receptor isolation, demonstrating why generic, reversible analogs cannot serve as replacements in experimental protocols requiring covalent receptor tagging.

Quantitative Differentiation of CP 59430 Against Its Closest Alpha-1 Adrenergic Receptor Ligand Comparators


Reversible vs. Irreversible Antagonism: Functional Outcome Shift After Photolysis

CP 59430 exhibits a dual, light-dependent pharmacology. Before photolysis, it acts as a competitive antagonist at the alpha-1 adrenergic receptor, similar to prazosin. However, after UV irradiation, its aryl azide group is activated, forming a covalent bond with the receptor. This converts the compound into an irreversible, non-competitive antagonist, a property completely absent in prazosin, doxazosin, terazosin, and alfuzosin . This functional shift is the primary reason for its selection as a probe.

Alpha-1 adrenergic receptor Photoaffinity labeling Irreversible antagonism

Photoaffinity Labeling Capability: Enabling SDS-PAGE and Receptor Visualization

The primary utility of CP 59430 is its capacity for photoaffinity labeling, a function its parent, prazosin, and other clinical alpha-1 antagonists lack. When a radioiodinated analog of CP 59430 ([125I]CP65,526) is used, it allows for the covalent tagging and visualization of alpha-1 adrenergic receptor proteins. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography of labeled rat hepatic membranes reveal major protein species with molecular weights of 77 kDa, 68 kDa, and 59 kDa [1][2].

Receptor isolation SDS-PAGE Autoradiography

Receptor Subtype Binding Profile: Mirroring Prazosin's Non-Selectivity

For applications requiring a photoaffinity probe, the binding profile of CP 59430 is critical. It has been shown to identify similar alpha-1 adrenergic receptor binding site concentrations as the parent probe, [3H]prazosin [1]. This indicates it faithfully replicates the non-selective binding profile of prazosin across alpha-1A, alpha-1B, and alpha-1D subtypes, as opposed to subtype-selective antagonists. This is in contrast to clinical comparators like tamsulosin, which show some selectivity for alpha-1A and alpha-1D over alpha-1B receptors.

Alpha-1A adrenoceptor Alpha-1B adrenoceptor Alpha-1D adrenoceptor

Optimal Use Cases for CP 59430 in Alpha-1 Adrenergic Receptor Investigation


Molecular Characterization and Isolation of Native Alpha-1 Adrenoceptors

Based on its unique ability to form covalent bonds upon UV exposure , CP 59430 is the reagent of choice for the isolation and characterization of alpha-1 adrenergic receptors from native tissues or cell lines. The irreversible labeling allows for stringent washing steps during membrane preparation and protein purification, ensuring the receptor-probe complex remains intact for techniques like SDS-PAGE and subsequent mass spectrometry analysis [1].

Differentiating Reversible from Irreversible Pharmacological Effects in Functional Assays

CP 59430's light-dependent switch from a competitive to a non-competitive antagonist makes it an ideal tool for investigating the functional consequences of irreversible receptor inactivation. Researchers can compare the physiological or cellular response before and after photolysis within the same experimental system, allowing for a clear distinction between acute receptor blockade and long-term receptor silencing [1].

Quantifying Alpha-1 Adrenoceptor Density and Turnover in Cell Models

The photoaffinity labeling capability of CP 59430 provides a robust method for quantifying receptor expression levels on the cell surface and tracking receptor internalization and degradation. Because the label is covalent, it does not dissociate during subsequent experimental manipulations, offering a more stable and reliable measure of receptor density compared to washout-prone reversible ligands.

Validating Antibody Specificity for Alpha-1 Adrenoceptors

In immunohistochemistry and Western blotting, CP 59430 can serve as a high-affinity, specific competitor to validate the binding of novel antibodies directed against the alpha-1 adrenoceptor. Its ability to irreversibly block the receptor's ligand-binding site after photolysis provides a definitive control for confirming that an antibody's signal is indeed due to specific receptor recognition and not off-target binding [1].

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